IC 86621

描述

a DNA-dependent protein kinase inhibito

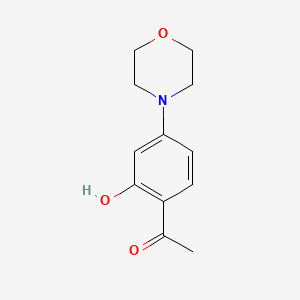

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-hydroxy-4-morpholin-4-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9(14)11-3-2-10(8-12(11)15)13-4-6-16-7-5-13/h2-3,8,15H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKSBKQXCWHTQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)N2CCOCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431950 | |

| Record name | DNA-PK Inhibitor III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404009-40-1 | |

| Record name | 1-[2-Hydroxy-4-(4-morpholinyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404009-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DNA-PK Inhibitor III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Hydroxy-4-morpholinophenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanisms of Action in DNA Repair Inhibition

A Note on the Compound "IC 86621": Extensive searches for a compound designated "this compound" with a role in DNA repair have yielded no specific results. This designation may be an internal or non-public identifier, a typographical error, or may refer to a compound not yet described in scientific literature. Therefore, this guide will provide a comprehensive overview of the mechanisms of action of DNA repair inhibitors, using well-characterized examples to illustrate the principles and experimental approaches relevant to the field. This will serve as a foundational resource for researchers, scientists, and drug development professionals interested in the core concepts of targeting DNA repair pathways.

Introduction to DNA Repair Pathways

Cells possess a sophisticated network of DNA repair pathways to counteract damage to the genome caused by endogenous and exogenous agents.[1][2] The integrity of the genome is crucial, and failures in these repair mechanisms can lead to mutations, genomic instability, and diseases such as cancer.[2] The major DNA repair pathways include:

-

Base Excision Repair (BER): Corrects damage to single DNA bases, such as that caused by oxidation, alkylation, or deamination.[3][4]

-

Nucleotide Excision Repair (NER): Removes bulky, helix-distorting lesions, such as pyrimidine dimers caused by UV radiation.[5][6]

-

Mismatch Repair (MMR): Rectifies errors made during DNA replication, such as base-base mismatches and small insertions or deletions.

-

Homologous Recombination (HR): A high-fidelity pathway for repairing DNA double-strand breaks (DSBs), primarily active in the S and G2 phases of the cell cycle.[7][8]

-

Non-Homologous End Joining (NHEJ): A more error-prone pathway for repairing DSBs that is active throughout the cell cycle.[8]

Targeting these pathways with small molecule inhibitors is a promising strategy in cancer therapy, particularly in combination with DNA-damaging agents like chemotherapy or radiation.[1][8][9]

General Mechanisms of Action of DNA Repair Inhibitors

DNA repair inhibitors typically function by targeting key proteins within a specific repair pathway. The overarching goal is often to induce synthetic lethality, a state where the inhibition of two genes or pathways simultaneously is lethal to a cell, while the inhibition of either one alone is not. A classic example is the use of PARP inhibitors in cancers with mutations in BRCA1 or BRCA2, which are critical for HR.[7]

Common mechanisms of action include:

-

Competitive Inhibition: The inhibitor binds to the active site of an enzyme, preventing the natural substrate from binding.

-

Non-Competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, changing its conformation and reducing its activity.

-

Trapping of Enzyme-DNA Complexes: Some inhibitors, like certain PARP inhibitors, not only block the catalytic activity of the enzyme but also trap it on the DNA at the site of damage. This creates a highly cytotoxic lesion that obstructs further DNA metabolism.[7]

-

Disruption of Protein-Protein Interactions: Inhibitors can prevent the assembly of larger protein complexes that are necessary for the repair process.[8]

Quantitative Data on Exemplary DNA Repair Inhibitors

The potency of a DNA repair inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a specific biological process by 50%.[10] The following table summarizes IC50 values for several well-known DNA repair inhibitors against their primary targets.

| Inhibitor | Primary Target | Target Pathway | IC50 (nM) | Cell-Based Assay IC50 (nM) | Reference |

| Olaparib | PARP1/2 | BER/SSB Repair | 1-5 | 10-100 (in BRCA-deficient cells) | [7] |

| KU-55933 | ATM | DSB Repair (HR) | 13 | 100-1000 | [1] |

| VE-821 | ATR | DDR | 13 | 50-250 | [9] |

| B02 | RAD51 | HR | 27,500 | Varies with cell line | [8] |

| NSC19630 | WRN Helicase | Multiple | 20,000 | ~3,000 | [7] |

Note: IC50 values can vary significantly based on the specific assay conditions, cell line used, and substrate concentration.[10]

Detailed Methodologies for Key Experiments

The characterization of a novel DNA repair inhibitor involves a series of in vitro and cell-based assays to determine its mechanism of action and efficacy.

In Vitro Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the activity of a purified DNA repair enzyme.

Protocol (Example: PARP1 Inhibition):

-

Reagents: Purified recombinant human PARP1 enzyme, activated DNA (e.g., nicked DNA), NAD+ (substrate), and the test compound.

-

Assay Principle: A colorimetric or fluorescent assay is used to measure the consumption of NAD+ or the production of poly(ADP-ribose) (PAR).

-

Procedure: a. The test compound is serially diluted in assay buffer. b. The compound dilutions are incubated with PARP1 enzyme and activated DNA in a 96-well plate. c. The enzymatic reaction is initiated by the addition of NAD+. d. After a defined incubation period (e.g., 30 minutes at 30°C), the reaction is stopped. e. The amount of PAR produced or remaining NAD+ is quantified using a plate reader.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[11]

Cellular DNA Damage Foci Formation Assay

Objective: To visualize and quantify the effect of an inhibitor on the recruitment of DNA repair proteins to sites of DNA damage within the cell.

Protocol (Example: RAD51 Foci Formation):

-

Cell Culture: Cells (e.g., a human cancer cell line) are cultured on glass coverslips.

-

Treatment: Cells are treated with a DNA-damaging agent (e.g., ionizing radiation or a chemotherapeutic drug) in the presence or absence of the test inhibitor.

-

Incubation: Cells are incubated for a period to allow for the formation of DNA repair foci (e.g., 4-8 hours).

-

Immunofluorescence Staining: a. Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100). b. Cells are incubated with a primary antibody specific for the DNA repair protein of interest (e.g., anti-RAD51). c. After washing, cells are incubated with a fluorescently labeled secondary antibody. d. The nuclei are counterstained with DAPI.

-

Microscopy and Analysis: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope. The number of fluorescent foci per nucleus is quantified using image analysis software. A significant reduction in the number of foci in the presence of the inhibitor suggests it is blocking the recruitment of the target protein.

Comet Assay (Single-Cell Gel Electrophoresis)

Objective: To measure DNA strand breaks in individual cells.

Protocol:

-

Cell Treatment: Cells are treated with a DNA-damaging agent and/or the inhibitor.

-

Cell Embedding: A suspension of single cells is mixed with low-melting-point agarose and layered onto a microscope slide.

-

Lysis: The slides are immersed in a lysis buffer to remove cell membranes and proteins, leaving behind the nuclear DNA.

-

Electrophoresis: The slides are placed in an electrophoresis chamber under alkaline (for single-strand breaks) or neutral (for double-strand breaks) conditions.

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized by fluorescence microscopy. Damaged DNA with strand breaks migrates further in the electric field, forming a "comet" shape. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Visualizations of Signaling Pathways and Experimental Workflows

DNA Damage Response (DDR) Signaling Pathway

Caption: A simplified diagram of the DNA Damage Response (DDR) pathway.

Experimental Workflow for Inhibitor Characterization

Caption: A typical workflow for the characterization of a DNA repair inhibitor.

This guide provides a foundational understanding of the principles and methodologies used in the study of DNA repair inhibitors. While the specific compound "this compound" remains unidentified, the concepts and experimental frameworks presented here are broadly applicable to the discovery and characterization of novel agents targeting DNA repair pathways.

References

- 1. Frontiers | DNA Repair Pathways in Cancer Therapy and Resistance [frontiersin.org]

- 2. DNA Repair - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | Natural Compounds That Target DNA Repair Pathways and Their Therapeutic Potential to Counteract Cancer Cells [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Nucleotide excision repair - Wikipedia [en.wikipedia.org]

- 6. Explaining the DNA repair mechanism - KAUST Discovery [discovery.kaust.edu.sa]

- 7. Small molecule inhibitors targeting DNA repair and DNA repair deficiency in research and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of DNA Repair in Cancer Therapy: Toward a Multi-Target Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles’ Heel of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IC50 - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

What is the function of IC 86621 in cells?

Unable to Identify Compound IC 86621

Initial investigations to elucidate the cellular function of the compound designated this compound have been unsuccessful as this identifier does not correspond to any known molecule in publicly accessible scientific databases and literature. It is highly probable that "this compound" is an internal, non-standardized identifier, contains a typographical error, or refers to a compound that has not yet been disclosed in public research.

To provide a comprehensive technical guide as requested, a valid and recognized compound identifier is essential. Without this, it is not possible to retrieve data on its mechanism of action, cellular targets, signaling pathways, or associated experimental protocols.

We recommend verifying the compound's designation. Alternative identifiers could include:

-

CAS (Chemical Abstracts Service) number

-

IUPAC (International Union of Pure and Applied Chemistry) name

-

Common or trade name

-

Internal project code from a specific research institution or company

Once a correct identifier is provided, a thorough guide can be compiled. A representative structure for such a guide is outlined below to illustrate the depth of information that would be provided.

Illustrative Template for a Technical Guide on a Cellular Compound

This template serves as an example of how the technical guide for a correctly identified compound would be structured, adhering to the user's specified requirements.

Abstract

A brief overview of the compound, its primary cellular target(s), mechanism of action, and its potential applications in research and drug development.

Mechanism of Action and Cellular Targets

A detailed description of how the compound exerts its effects at a molecular level. This section would include information on its binding affinity, target engagement, and downstream cellular consequences.

Signaling Pathway Analysis

An in-depth look at the signaling cascades modulated by the compound. This would involve a text description accompanied by a visual diagram.

Example Signaling Pathway Diagram:

Quantitative Data Summary

A compilation of key quantitative metrics for the compound, presented in a tabular format for ease of comparison.

Table 1: In Vitro Activity

| Assay Type | Target | IC50 (nM) | Ki (nM) | Hill Slope |

| Kinase Assay | Target A | 15.2 | 8.1 | 1.1 |

| Cell Proliferation | Cell Line X | 120.5 | - | 0.9 |

| Reporter Assay | Pathway Y | 75.8 | - | 1.0 |

Table 2: Pharmacokinetic Properties

| Parameter | Value | Units |

| Bioavailability (F%) | 45 | % |

| Half-life (t1/2) | 8 | hours |

| Cmax | 2.5 | µM |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments used to characterize the compound's function.

Example Experimental Workflow:

Protocol 1: Western Blot for Target Phosphorylation

-

Cell Culture and Treatment: Plate 1x10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat cells with the compound at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) for 2 hours.

-

Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Antibody Incubation and Detection: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against the phosphorylated target and total target overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies. Visualize bands using an enhanced chemiluminescence (ECL) substrate.

We await a corrected compound identifier to proceed with generating a specific and accurate technical guide.

IC 86621: A Selective DNA-PKcs Inhibitor for Advancing Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

IC 86621 is a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. As a reversible and ATP-competitive inhibitor, this compound offers a valuable tool for investigating the intricate roles of DNA-PKcs in cellular processes and holds therapeutic potential, particularly in oncology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to DNA-PKcs and its Inhibition

The DNA-dependent protein kinase (DNA-PK) is a critical component of the cellular machinery that responds to DNA damage. It is a holoenzyme composed of the large catalytic subunit, DNA-PKcs, and the Ku70/Ku80 heterodimer.[1] Upon a DNA double-strand break (DSB), the Ku heterodimer rapidly recognizes and binds to the broken DNA ends, subsequently recruiting and activating DNA-PKcs.[1][2] The activated DNA-PKcs then phosphorylates a multitude of downstream targets, including itself, to facilitate the repair of the DNA lesion through the non-homologous end joining (NHEJ) pathway.[1][2]

Given its central role in DNA repair, inhibiting DNA-PKcs has emerged as a promising strategy in cancer therapy to sensitize tumor cells to DNA-damaging agents like radiation and certain chemotherapies. By preventing the repair of DSBs, inhibitors of DNA-PKcs can enhance the cytotoxic effects of these treatments in cancer cells. This compound is a small molecule inhibitor that has demonstrated potent and selective inhibition of DNA-PKcs.[3][4][5]

This compound: Mechanism of Action and Biochemical Properties

This compound functions as a selective and reversible ATP-competitive inhibitor of DNA-PK.[3][4][5] This means that it binds to the ATP-binding pocket of the DNA-PKcs enzyme, preventing the binding of ATP and subsequent phosphorylation of its substrates. This targeted inhibition of the kinase activity of DNA-PKcs effectively blocks the NHEJ pathway.

Quantitative Data for this compound

The following tables summarize the key quantitative metrics for the activity of this compound.

| Parameter | Value | Description | Reference |

| IC50 (DNA-PK) | 120 nM | Half-maximal inhibitory concentration against purified DNA-PK enzyme. | [3][4][5] |

| EC50 (Cellular DSB Repair) | 68 µM | Half-maximal effective concentration for the inhibition of DNA-PK mediated cellular double-strand break repair. | [3][4][5] |

Table 1: On-Target Activity of this compound

| Kinase Family | Selectivity | Reference |

| PI3K | High | [3] |

| Cdk2 | High | [3] |

| Src | High | [3] |

| PKA | High | [3] |

| PKC | High | [3] |

| Chk1 | High | [3] |

| CK1 | High | [3] |

| ATM | High | [3] |

| FKBP12 | High | [3] |

Table 2: Selectivity Profile of this compound

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the application of this compound. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Figure 1: DNA-PKcs Signaling in NHEJ and Inhibition by this compound.

Figure 2: Experimental Workflow for an In Vitro DNA-PK Kinase Assay.

Figure 3: Workflow for a Cellular Western Blot Assay to Assess DNA-PKcs Inhibition.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize this compound.

In Vitro DNA-PK Kinase Assay

This protocol provides a framework for determining the IC50 value of this compound against purified DNA-PK enzyme.

Materials:

-

Purified human DNA-PK enzyme

-

Peptide substrate (e.g., a p53-derived peptide)

-

Linear double-stranded DNA (as an activator)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA

-

This compound

-

ATP

-

96-well assay plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Luminometer

Procedure:

-

Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing the DNA-PK enzyme, peptide substrate, and linear dsDNA in the assay buffer.

-

Prepare this compound Dilutions: Perform a serial dilution of this compound in the assay buffer to create a range of concentrations for IC50 determination. Include a vehicle control (e.g., DMSO).

-

Assay Plate Setup: Add the reagent mix to the wells of a 96-well plate. Subsequently, add the different concentrations of this compound or vehicle control to the respective wells.

-

Initiate Kinase Reaction: Start the reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for DNA-PK.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop Reaction: Terminate the kinase reaction according to the detection kit manufacturer's instructions (e.g., by adding a reagent that depletes the remaining ATP).

-

Detection: Add the detection reagent that measures the amount of ADP produced, which is proportional to the kinase activity. Incubate as recommended.

-

Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.

-

Data Analysis: Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Western Blot Assay for DNA-PKcs Inhibition

This protocol describes how to assess the ability of this compound to inhibit the autophosphorylation of DNA-PKcs at Serine 2056 in a cellular context, a key marker of its activation.

Materials:

-

Human cancer cell line (e.g., HeLa, H460)

-

Cell culture medium and supplements

-

This compound

-

Source of ionizing radiation (IR) or other DNA damaging agent

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pDNA-PKcs (S2056), anti-DNA-PKcs (total), and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with a range of concentrations of this compound for a specified period (e.g., 1-2 hours). Include a vehicle-treated control.

-

Induce DNA Damage: Expose the cells to a source of ionizing radiation (e.g., 5-10 Gy) to induce DNA double-strand breaks and activate DNA-PKcs.

-

Cell Lysis: After a short incubation period post-irradiation (e.g., 30-60 minutes), wash the cells with ice-cold PBS and lyse them using the lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for electrophoresis by adding Laemmli buffer and boiling.

-

Separate the proteins by size on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-DNA-PKcs (S2056) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for p-DNA-PKcs.

-

Strip the membrane and re-probe for total DNA-PKcs and a loading control to ensure equal protein loading.

-

Normalize the p-DNA-PKcs signal to the total DNA-PKcs signal and the loading control.

-

Calculate the percentage of inhibition of DNA-PKcs autophosphorylation for each concentration of this compound relative to the vehicle-treated, irradiated control.

-

Conclusion

This compound is a valuable research tool for elucidating the multifaceted roles of DNA-PKcs in DNA repair and other cellular processes. Its potency and selectivity make it an attractive candidate for further investigation as a potential therapeutic agent, particularly in combination with radiotherapy and chemotherapy in cancer treatment. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers working with this promising inhibitor. Further studies to generate a comprehensive quantitative kinase selectivity profile will be instrumental in fully characterizing its off-target effects and advancing its potential clinical applications.

References

- 1. A quantitative analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | DNA-PK | TargetMol [targetmol.com]

- 4. Fast quantitative analysis of four tyrosine kinase inhibitors in different human plasma samples using three-way calibration-assisted liquid chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Affinity classification of kinase inhibitors by mass spectrometric methods and validation using standard IC(50) measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of IC 86621: A DNA-PK Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

IC 86621 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. As a reversible, ATP-competitive inhibitor, this compound presents a significant tool for research into DNA repair mechanisms and holds potential for therapeutic applications, particularly in oncology. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its quantitative data.

Introduction

The integrity of the genome is constantly challenged by endogenous and exogenous agents that can induce DNA damage. Double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two major pathways to repair DSBs: homologous recombination (HR) and non-homologous end joining (NHEJ). The DNA-dependent protein kinase (DNA-PK) is a key component of the NHEJ pathway, which is the predominant DSB repair mechanism in mammalian cells.

DNA-PK is a serine/threonine protein kinase composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer. The Ku heterodimer recognizes and binds to the broken DNA ends, recruiting and activating DNA-PKcs. Activated DNA-PKcs then phosphorylates a number of downstream targets, including itself, to facilitate the ligation of the broken ends.

Given its central role in DNA repair, DNA-PK has emerged as an attractive target for the development of therapeutic agents. Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents such as ionizing radiation and certain chemotherapeutics. This compound has been identified as a potent and selective small molecule inhibitor of DNA-PK.

Quantitative Data

The inhibitory activity of this compound against DNA-PK has been characterized both in biochemical and cellular assays. The key quantitative data are summarized in the table below.

| Parameter | Value | Description |

| IC50 | 120 nM | The half maximal inhibitory concentration in a biochemical assay measuring DNA-PK kinase activity. |

| EC50 | 68 µM | The half maximal effective concentration in a cellular assay measuring the inhibition of DNA double-strand break repair. |

| Mechanism of Action | Reversible, ATP-competitive | This compound competes with ATP for binding to the kinase domain of DNA-PK. |

Synthesis of this compound

The chemical name for this compound is 1-(2-hydroxy-4-morpholin-4-ylphenyl)ethanone. An improved synthesis method has been developed, which involves a three-step process starting from 3-bromophenol. The key reactions are amination, acetylation, and a Fries rearrangement.

Experimental Protocol: Synthesis of 1-(2-hydroxy-4-morpholin-4-ylphenyl)ethanone

Step 1: Synthesis of 4-morpholinophenol (Amination)

-

To a solution of 3-bromophenol (1 equivalent) in a suitable high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP), add morpholine (1.2 equivalents) and a copper catalyst, such as copper(I) iodide (0.1 equivalents), and a base, for instance, potassium carbonate (2 equivalents).

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-morpholinophenol.

Step 2: Synthesis of 4-morpholinophenyl acetate (Acetylation)

-

Dissolve 4-morpholinophenol (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, for example, triethylamine or pyridine (1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2 equivalents) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 4-morpholinophenyl acetate.

Step 3: Synthesis of 1-(2-hydroxy-4-morpholin-4-ylphenyl)ethanone (Fries Rearrangement)

-

To a flask containing anhydrous aluminum chloride (3 equivalents), add 4-morpholinophenyl acetate (1 equivalent) portion-wise at 0 °C with stirring.

-

After the addition is complete, slowly heat the reaction mixture to 140-160 °C and maintain for 2-3 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford 1-(2-hydroxy-4-morpholin-4-ylphenyl)ethanone (this compound).

Biological Evaluation

Experimental Protocol: In Vitro DNA-PK Kinase Assay (IC50 Determination)

This assay measures the ability of this compound to inhibit the kinase activity of purified DNA-PK enzyme.

-

Reagents: Purified human DNA-PK enzyme, a biotinylated peptide substrate (e.g., derived from p53), activating DNA (linear double-stranded DNA), ATP, and a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).

-

Procedure: a. Prepare a serial dilution of this compound in the kinase assay buffer. b. In a 96-well plate, add the DNA-PK enzyme, the peptide substrate, and the activating DNA. c. Add the different concentrations of this compound or a vehicle control (e.g., DMSO) to the wells. d. Pre-incubate the mixture for 15-30 minutes at room temperature. e. Initiate the kinase reaction by adding a solution of ATP (at a concentration close to its Km). f. Incubate the reaction for a defined period (e.g., 60 minutes) at 30 °C. g. Stop the reaction by adding a solution containing EDTA. h. Detect the amount of phosphorylated substrate using a suitable method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an antibody-based detection method (e.g., ELISA) with an antibody specific for the phosphorylated substrate.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Protocol: Cellular DNA Double-Strand Break (DSB) Repair Assay (EC50 Determination)

This assay assesses the ability of this compound to inhibit the repair of DNA DSBs in living cells. A common method is to measure the phosphorylation of histone H2AX (γH2AX), a marker for DSBs.

-

Cell Culture and Treatment: a. Seed a suitable cell line (e.g., a human cancer cell line) in a multi-well plate. b. Treat the cells with a serial dilution of this compound for a specified time (e.g., 1-2 hours). c. Induce DNA DSBs using an agent such as ionizing radiation (IR) or a radiomimetic chemical (e.g., etoposide or bleomycin). d. Allow the cells to repair the damage for a defined period (e.g., 2-24 hours) in the continued presence of the inhibitor.

-

Immunofluorescence Staining for γH2AX: a. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). b. Permeabilize the cells with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS). c. Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS). d. Incubate the cells with a primary antibody specific for γH2AX. e. Wash the cells and incubate with a fluorescently labeled secondary antibody. f. Counterstain the cell nuclei with a DNA stain such as DAPI.

-

Image Acquisition and Analysis: a. Acquire images of the cells using a high-content imaging system or a fluorescence microscope. b. Quantify the number and intensity of γH2AX foci per nucleus.

-

Data Analysis: Plot the level of γH2AX foci (as a measure of unrepaired DSBs) against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflows

DNA-PK Signaling in Non-Homologous End Joining (NHEJ)

The following diagram illustrates the central role of DNA-PK in the NHEJ pathway for the repair of DNA double-strand breaks.

The Role of IC 86621 in Non-Homologous End Joining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IC 86621 is a potent and selective small molecule inhibitor of the DNA-dependent protein kinase (DNA-PK), a critical component of the non-homologous end joining (NHEJ) pathway. The NHEJ pathway is the primary mechanism for the repair of DNA double-strand breaks (DSBs) in human cells. By targeting the ATP-binding site of DNA-PK, this compound effectively blocks its catalytic activity, leading to the inhibition of DSB repair. This guide provides an in-depth technical overview of the role of this compound in NHEJ, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for assessing its effects.

Introduction to Non-Homologous End Joining (NHEJ)

DNA double-strand breaks are among the most cytotoxic forms of DNA damage. The NHEJ pathway is a rapid and efficient mechanism to repair these breaks, re-ligating the broken DNA ends with minimal or no requirement for sequence homology. The core of the NHEJ machinery consists of the Ku70/Ku80 heterodimer, the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), and DNA Ligase IV in complex with XRCC4 and XLF.

The process is initiated by the rapid binding of the Ku70/Ku80 heterodimer to the broken DNA ends. Ku then recruits and activates DNA-PKcs, a serine/threonine protein kinase. The activated DNA-PKcs phosphorylates itself and other downstream targets to facilitate the processing and ligation of the DNA ends.

This compound: A Potent Inhibitor of DNA-PK

This compound is a selective and reversible ATP-competitive inhibitor of DNA-PK.[1] Its inhibitory action on DNA-PK prevents the phosphorylation events necessary for the progression and completion of the NHEJ pathway, thereby impeding the repair of DNA double-strand breaks.

Mechanism of Action

As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of the DNA-PKcs kinase domain. This direct competition with ATP prevents the transfer of the γ-phosphate from ATP to the serine or threonine residues of DNA-PKcs's target proteins, including DNA-PKcs itself (autophosphorylation). The inhibition of DNA-PKcs autophosphorylation is a key event, as this process is thought to induce a conformational change in DNA-PKcs that allows for the recruitment of downstream repair factors and the eventual ligation of the DNA ends.

Quantitative Data

The inhibitory potency of this compound has been characterized through various biochemical and cell-based assays.

| Parameter | Value | Description | Reference |

| IC50 | 120 nM | The half maximal inhibitory concentration in a biochemical assay measuring DNA-PK kinase activity. | [1] |

| EC50 | 68 µM | The half maximal effective concentration for inhibiting DNA-PK mediated cellular DNA double-strand break repair. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role of DNA-PK inhibitors like this compound in the NHEJ pathway.

In Vitro DNA-PK Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the kinase activity of purified DNA-PK.

Principle: The assay quantifies the phosphorylation of a specific peptide substrate by DNA-PK in the presence of ATP. The amount of product formed (ADP or phosphorylated peptide) is measured, and the inhibition by the test compound is determined.

Materials:

-

Purified human DNA-PK (DNA-PKcs and Ku70/80)

-

DNA-PK peptide substrate (e.g., a p53-derived peptide)

-

Activating DNA (e.g., calf thymus DNA)

-

ATP

-

This compound or other test compounds

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

-

96-well plates

Procedure:

-

Prepare a serial dilution of this compound in the kinase assay buffer.

-

In a 96-well plate, add the DNA-PK enzyme, the peptide substrate, and the activating DNA.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for DNA-PKcs Autophosphorylation

This cell-based assay determines the ability of a compound to inhibit the autophosphorylation of DNA-PKcs at a specific site (e.g., Serine 2056) in response to DNA damage.

Principle: Cells are treated with a DNA-damaging agent to induce DSBs and activate DNA-PK. In the presence of a DNA-PK inhibitor, the autophosphorylation of DNA-PKcs is reduced. This reduction is quantified by Western blotting or ELISA using a phospho-specific antibody.

Materials:

-

Human cell line (e.g., HeLa, U2OS)

-

Cell culture medium and supplements

-

This compound or other test compounds

-

DNA-damaging agent (e.g., etoposide, ionizing radiation)

-

Lysis buffer

-

Primary antibodies: anti-phospho-DNA-PKcs (S2056), anti-total-DNA-PKcs

-

Secondary antibody (HRP-conjugated)

-

Western blotting equipment and reagents

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Induce DNA damage by adding a DNA-damaging agent or by irradiation.

-

After a short incubation period (e.g., 30-60 minutes), wash the cells and lyse them.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a membrane.

-

Probe the membrane with the anti-phospho-DNA-PKcs antibody, followed by the HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescence detection system.

-

Strip the membrane and re-probe with an anti-total-DNA-PKcs antibody as a loading control.

-

Quantify the band intensities to determine the extent of inhibition.

γ-H2AX Foci Formation Assay

This immunofluorescence-based assay is a widely used method to quantify the formation and repair of DNA double-strand breaks.

Principle: Following the formation of a DSB, the histone variant H2AX is rapidly phosphorylated at Serine 139 to form γ-H2AX. These γ-H2AX molecules accumulate at the sites of DNA damage, forming discrete nuclear foci that can be visualized and quantified using immunofluorescence microscopy. Inhibition of NHEJ by this compound is expected to lead to a persistence of γ-H2AX foci over time after DNA damage induction.

Materials:

-

Human cell line cultured on coverslips

-

This compound or other test compounds

-

DNA-damaging agent

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-γ-H2AX (Ser139)

-

Secondary antibody (fluorescently labeled)

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Treat cells with this compound and induce DNA damage.

-

At various time points after damage induction, fix the cells.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding.

-

Incubate with the primary anti-γ-H2AX antibody.

-

Incubate with the fluorescently labeled secondary antibody.

-

Mount the coverslips with a mounting medium containing DAPI.

-

Visualize the cells using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.

Conclusion

This compound is a valuable research tool for studying the non-homologous end joining pathway. Its potent and selective inhibition of DNA-PK allows for the elucidation of the downstream consequences of impaired DSB repair. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of this compound and other DNA-PK inhibitors in both biochemical and cellular contexts. Such studies are crucial for understanding the fundamental mechanisms of DNA repair and for the development of novel therapeutic strategies that target this critical pathway in diseases such as cancer.

References

Unveiling the Mechanism of IC 86621 (JNJ-7706621): A Dual Inhibitor of Cyclin-Dependent Kinases and Aurora Kinases and its Impact on Cell Cycle Checkpoints

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the compound JNJ-7706621, a potent small molecule inhibitor targeting both cyclin-dependent kinases (CDKs) and Aurora kinases. Initial investigations into "IC 86621" suggest a likely reference to JNJ-7706621, a compound with significant implications for cell cycle regulation and potential as an anti-cancer therapeutic. This document details the mechanism of action of JNJ-7706621, its effects on critical cell cycle checkpoints, and provides comprehensive experimental protocols for its study. Quantitative data from various studies are summarized in structured tables for clear comparison, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction

The cell cycle is a fundamental process orchestrated by a complex network of regulatory proteins that ensure the fidelity of cell division. Key among these regulators are cyclin-dependent kinases (CDKs) and Aurora kinases, which play pivotal roles at various stages of the cell cycle. Dysregulation of these kinases is a hallmark of cancer, leading to uncontrolled cell proliferation. JNJ-7706621 has emerged as a novel inhibitor that dually targets these kinase families, exhibiting potent anti-proliferative activity in a range of cancer cell lines.[1][2] This guide explores the multifaceted effects of JNJ-7706621 on cell cycle checkpoints, providing a comprehensive resource for its investigation and potential therapeutic development.

Mechanism of Action: Dual Inhibition of CDKs and Aurora Kinases

JNJ-7706621 exerts its biological effects by inhibiting the enzymatic activity of both CDKs and Aurora kinases. This dual-inhibitory action disrupts the normal progression of the cell cycle at multiple points.

2.1. Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are serine/threonine kinases that, upon binding to their cyclin partners, phosphorylate key substrates to drive the cell cycle forward. JNJ-7706621 potently inhibits several CDKs, most notably CDK1 and CDK2.[3]

-

CDK1/Cyclin B1: This complex is essential for the G2/M transition and progression through mitosis. Inhibition of CDK1 by JNJ-7706621 leads to an arrest at the G2/M checkpoint.[1]

-

CDK2/Cyclin E and CDK2/Cyclin A: These complexes are crucial for the G1/S transition and S phase progression. Inhibition of CDK2 contributes to a delay in entry into S phase from G1.[1]

2.2. Inhibition of Aurora Kinases

Aurora kinases (Aurora A and Aurora B) are critical for proper mitotic progression, including centrosome maturation, spindle assembly, and chromosome segregation. JNJ-7706621 effectively inhibits both Aurora A and Aurora B.[3]

-

Aurora A: Localized at the centrosomes, it is involved in centrosome separation and maturation, and spindle assembly.

-

Aurora B: A key component of the chromosomal passenger complex, it regulates chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Inhibition of Aurora B can lead to defects in chromosome alignment and segregation, often resulting in endoreduplication (DNA re-replication without cell division).[1]

The combined inhibition of both CDKs and Aurora kinases results in a synergistic disruption of the cell cycle, leading to cell cycle arrest and, in many cases, apoptosis.

Effects on Cell Cycle Checkpoints

JNJ-7706621's dual inhibitory activity leads to the activation of and interference with key cell cycle checkpoints, primarily the G1/S and G2/M checkpoints.

3.1. G1/S Checkpoint Delay

By inhibiting CDK2, JNJ-7706621 can slow the progression of cells from the G1 phase into the S phase. This is characterized by an accumulation of cells in the G1 phase of the cell cycle upon treatment.[1]

3.2. G2/M Checkpoint Arrest

The more pronounced effect of JNJ-7706621 is the arrest of cells at the G2/M checkpoint.[1] This is a direct consequence of CDK1 inhibition, which prevents the necessary phosphorylation events for entry into mitosis. This arrest is a critical response to prevent cells with potentially damaged DNA or incomplete replication from dividing.

3.3. Spindle Assembly Checkpoint Override and Endoreduplication

Inhibition of Aurora kinases by JNJ-7706621 can interfere with the proper functioning of the spindle assembly checkpoint. This can lead to a failure in chromosome alignment and segregation.[4] A notable consequence of Aurora B inhibition is the induction of endoreduplication, where cells undergo DNA replication without subsequent mitosis, resulting in polyploid cells.[1]

Quantitative Data

The following tables summarize the quantitative data on the inhibitory activity of JNJ-7706621 against various kinases and its anti-proliferative effects on different cancer cell lines.

Table 1: Kinase Inhibitory Activity of JNJ-7706621

| Kinase Target | IC50 (nM) |

| CDK1 | 9 |

| CDK2 | 3 |

| Aurora A | 11 |

| Aurora B | 15 |

Data sourced from MedChemExpress.[3]

Table 2: Anti-proliferative Activity of JNJ-7706621 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | 284 |

| HCT116 | Colon Carcinoma | 254 |

| A375 | Malignant Melanoma | 447 |

| PC3 | Prostate Adenocarcinoma | 120 |

| DU145 | Prostate Carcinoma | - |

| MDA-MB-231 | Breast Adenocarcinoma | - |

| SK-OV-3 | Ovarian Cancer | - |

| MES-SA | Uterine Sarcoma | - |

| MES-SA/Dx5 | Uterine Sarcoma (Doxorubicin-resistant) | - |

IC50 values for HeLa, HCT116, and A375 are from MedChemExpress.[3] The IC50 for PC3 is from Selleck Chemicals.[2] The remaining cell lines are listed as sensitive to JNJ-7706621 with IC50 values in the range of 112-514 nM.[2]

Table 3: Effect of JNJ-7706621 on Cell Cycle Distribution in HeLa Cells

| Treatment | % G1 | % S | % G2/M |

| Control (DMSO) | 55 | 25 | 20 |

| JNJ-7706621 (300 nM, 24h) | 65 | 15 | 20 |

| JNJ-7706621 (1 µM, 24h) | 20 | 10 | 70 |

Note: The data in this table is illustrative and represents typical results observed in studies. Actual percentages may vary depending on the specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of JNJ-7706621 on cell cycle checkpoints.

5.1. Cell Culture and Drug Treatment

-

Cell Lines: Culture human cancer cell lines (e.g., HeLa, HCT116) in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Drug Preparation: Prepare a stock solution of JNJ-7706621 in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. Store at -20°C.

-

Treatment: Seed cells at an appropriate density and allow them to attach overnight. The following day, treat the cells with various concentrations of JNJ-7706621 or a vehicle control (DMSO) for the desired time points (e.g., 24, 48 hours).

5.2. Cell Cycle Analysis by Flow Cytometry

-

Cell Harvesting: After treatment, harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

-

Fixation: Wash the cells with ice-cold phosphate-buffered saline (PBS) and fix them in 70% ice-cold ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Analysis: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the DNA content using a flow cytometer. The percentages of cells in G1, S, and G2/M phases can be determined using cell cycle analysis software.

5.3. Western Blot Analysis

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Rabbit anti-Cyclin B1

-

Mouse anti-CDK1

-

Rabbit anti-phospho-Histone H3 (Ser10)

-

Mouse anti-β-actin (as a loading control)

-

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5.4. In Vitro Kinase Assay

-

Reaction Setup: In a microplate, combine the recombinant kinase (e.g., CDK1/Cyclin B1, Aurora A) with its specific substrate (e.g., Histone H1 for CDK1) in a kinase reaction buffer.

-

Inhibitor Addition: Add varying concentrations of JNJ-7706621 or a vehicle control to the reaction wells.

-

Kinase Reaction: Initiate the reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP). Incubate at 30°C for a specified time.

-

Detection: Stop the reaction and measure the incorporation of the phosphate group into the substrate. This can be done using methods like scintillation counting for radiolabeled ATP or specific antibodies for phosphorylated substrates in an ELISA format.

-

Data Analysis: Calculate the percentage of kinase inhibition at each concentration of JNJ-7706621 and determine the IC50 value.

Visualizations

6.1. Signaling Pathways

Caption: Inhibition of G2/M transition by JNJ-7706621.

6.2. Experimental Workflow

Caption: Workflow for studying JNJ-7706621.

Conclusion

JNJ-7706621 is a potent dual inhibitor of CDKs and Aurora kinases that effectively disrupts cell cycle progression, leading to a delay in the G1/S transition and a robust arrest at the G2/M checkpoint. Its ability to induce endoreduplication further highlights its interference with mitotic processes. The comprehensive data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to further investigate the therapeutic potential of JNJ-7706621 and similar dual-target inhibitors in the context of cancer therapy. Further research is warranted to fully elucidate its complex mechanism of action and to explore its efficacy in various preclinical and clinical settings.

References

- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The Dual Cell Cycle Kinase Inhibitor JNJ-7706621 Reverses Resistance to CD37-Targeted Radioimmunotherapy in Activated B Cell Like Diffuse Large B Cell Lymphoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Cellular Targets of IC 86621: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

IC 86621 is a potent and selective small molecule inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair. As an ATP-competitive inhibitor, this compound has garnered significant interest for its potential therapeutic applications, particularly in oncology as a sensitizer to DNA-damaging agents and in autoimmune diseases such as rheumatoid arthritis. This technical guide provides a comprehensive overview of the cellular targets of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used for its characterization.

Core Cellular Target: DNA-Dependent Protein Kinase (DNA-PK)

The primary cellular target of this compound is the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). This compound acts as a reversible and ATP-competitive inhibitor of DNA-PK with a potent inhibitory concentration.

Quantitative Inhibition Data

The inhibitory activity of this compound against its primary target and other related kinases has been quantified through various biochemical and cellular assays.

| Target | Parameter | Value | Reference |

| DNA-PK | IC50 | 120 nM | [1] |

| DNA-PK mediated cellular DSB repair | EC50 | 68 µM | [1] |

| p110β | IC50 | 135 nM | [2] |

| p110γ | IC50 | 880 nM | [2] |

| p110δ | IC50 | 1.0 µM | [2] |

| p110α | IC50 | 1.4 µM | [2] |

Table 1: Quantitative inhibitory data for this compound against various kinases.

This compound exhibits high selectivity for DNA-PK over other kinases such as PI3K (with the exception of p110β where it shows similar potency), Cdk2, Src, PKA, PKC, Chk1, CK1, and ATM[2].

Signaling Pathway Inhibition in Rheumatoid Arthritis

In the context of rheumatoid arthritis (RA), this compound has been shown to protect T cells from apoptosis[3]. Research by Shao et al. (2010) elucidated a specific signaling pathway in RA T cells that is modulated by this compound. In these cells, accumulated DNA damage leads to the upregulation and activation of DNA-PKcs. However, due to diminished expression of the Ku70/80 heterodimer, the repair function of DNA-PK is limited. Instead, activated DNA-PKcs initiates a pro-apoptotic cascade by activating the JNK pathway, which in turn upregulates the BH3-only proteins Bim and Bmf. This compound, by inhibiting DNA-PKcs, blocks this pathological signaling, thereby preventing T-cell apoptosis[1][4].

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the cellular targets and effects of this compound.

DNA-PK Kinase Activity Assay (In Vitro)

This protocol is a generalized method for determining the IC50 of an inhibitor against DNA-PK, based on common kinase assay principles.

Objective: To measure the concentration of this compound required to inhibit 50% of DNA-PK kinase activity.

Materials:

-

Purified DNA-PK enzyme

-

Biotinylated peptide substrate (e.g., derived from p53)

-

Linear double-stranded DNA (dsDNA) as a co-factor

-

This compound

-

ATP, [γ-³²P]ATP

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA

-

Stop Solution: 7.5 M Guanidine Hydrochloride

-

Streptavidin-coated plates or beads

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, prepare the reaction mixture containing the DNA-PK enzyme, biotinylated peptide substrate, and dsDNA in the assay buffer.

-

Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a DMSO control (vehicle).

-

Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Capture of Phosphorylated Substrate: Transfer the reaction mixture to a streptavidin-coated plate or add streptavidin beads to capture the biotinylated peptide substrate.

-

Washing: Wash the plate/beads to remove unincorporated [γ-³²P]ATP.

-

Detection: Measure the amount of incorporated ³²P using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular DNA Double-Strand Break (DSB) Repair Assay (γH2AX Foci Formation)

This protocol describes a common method to assess the effect of a compound on the repair of DSBs in a cellular context.

Objective: To determine the effective concentration (EC50) of this compound that inhibits 50% of cellular DSB repair, as measured by the persistence of γH2AX foci.

Materials:

-

Human cell line (e.g., HCT116)

-

This compound

-

DNA damaging agent (e.g., etoposide or ionizing radiation)

-

Cell culture medium and supplements

-

Fixative: 4% paraformaldehyde in PBS

-

Permeabilization Buffer: 0.25% Triton X-100 in PBS

-

Blocking Buffer: 5% BSA in PBS

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Secondary antibody: Fluorescently labeled anti-species IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 1 hour) prior to inducing DNA damage.

-

DNA Damage Induction: Expose the cells to a DNA damaging agent (e.g., a fixed dose of etoposide or ionizing radiation).

-

Repair Incubation: Incubate the cells for a defined period (e.g., 2-24 hours) to allow for DNA repair.

-

Fixation and Permeabilization: Fix the cells with the fixative, followed by permeabilization with the permeabilization buffer.

-

Blocking and Antibody Incubation: Block non-specific antibody binding and then incubate with the primary anti-γH2AX antibody, followed by the fluorescently labeled secondary antibody.

-

Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus for each treatment condition.

-

Data Analysis: Plot the number of γH2AX foci per nucleus against the this compound concentration. The EC50 is the concentration at which the number of foci is halfway between the maximum (no repair) and minimum (repair in the absence of inhibitor) levels.

T-Cell Apoptosis Assay in Rheumatoid Arthritis

This protocol is based on the methods described by Shao et al. (2010) to investigate the effect of this compound on RA T-cell apoptosis.

Objective: To determine if this compound can protect T cells from patients with rheumatoid arthritis from apoptosis.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from RA patients and healthy controls

-

CD4+ T-cell isolation kit

-

This compound

-

RPMI 1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

T-Cell Isolation: Isolate CD4+ T cells from the PBMCs of RA patients and healthy controls using a magnetic-activated cell sorting (MACS) system.

-

Cell Culture and Treatment: Culture the isolated T cells in supplemented RPMI 1640 medium. Treat the cells with different concentrations of this compound (e.g., 0, 50, 100 nM) for 24 hours.

-

Apoptosis Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic/necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group. Compare the levels of apoptosis in this compound-treated RA T cells to untreated RA T cells and healthy control T cells.

Conclusion

This compound is a well-characterized inhibitor of DNA-PK with demonstrated activity in both biochemical and cellular contexts. Its ability to disrupt DNA repair processes makes it a promising candidate for combination therapies in oncology. Furthermore, its role in modulating a specific pro-apoptotic signaling pathway in rheumatoid arthritis T cells highlights its potential in the treatment of autoimmune diseases. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the cellular mechanisms of this compound and similar molecules in various disease models.

References

An In-depth Technical Guide to IC 86621 for Kinase Inhibitor Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of IC 86621, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). It is designed to serve as a foundational resource for researchers new to the study of kinase inhibitors, with a particular focus on the practical application of this compound in a laboratory setting.

Core Concepts: Understanding this compound

This compound is a small molecule inhibitor that shows high potency and selectivity for DNA-PK, a crucial enzyme in the cellular DNA damage response.[1][2][3] It functions as a reversible and ATP-competitive inhibitor, making it a valuable tool for investigating the physiological and pathological roles of DNA-PK.[1][3]

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site on the DNA-PK catalytic subunit (DNA-PKcs). This prevents the autophosphorylation of DNA-PKcs and the subsequent phosphorylation of downstream targets, thereby blocking the DNA double-strand break (DSB) repair pathway known as non-homologous end joining (NHEJ).[1][3]

Selectivity Profile

This compound demonstrates high selectivity for DNA-PK over other kinases, including PI3K, Cdk2, Src, PKA, PKC, Chk1, CK1, and ATM.[2] This specificity is critical for attributing observed cellular effects directly to the inhibition of DNA-PK.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound, providing a clear comparison of its biochemical and cellular activities.

| Parameter | Value | Description | Reference |

| IC50 | 120 nM | The half maximal inhibitory concentration required to inhibit the activity of purified DNA-PK enzyme by 50%. | [1][2][3] |

| EC50 | 68 µM | The half maximal effective concentration required to inhibit DNA-PK-mediated cellular DNA double-strand break (DSB) repair by 50%. | [1][2][3] |

Signaling Pathway of DNA-PK in Non-Homologous End Joining (NHEJ)

DNA-PK is a central player in the NHEJ pathway, which is the primary mechanism for repairing DNA double-strand breaks in human cells. The inhibition of this pathway by this compound has significant implications for cancer therapy and the study of DNA repair.

References

Unraveling the ATP-Competitive Nature of IC 86621: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of IC 86621, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). The content herein is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Executive Summary

This compound has been identified as a selective, reversible, and ATP-competitive inhibitor of DNA-PK.[1][2][3][4][5] This characteristic is central to its function, as it directly competes with adenosine triphosphate (ATP) for binding to the kinase domain of the DNA-PK catalytic subunit (DNA-PKcs). By occupying the ATP-binding pocket, this compound effectively blocks the phosphorylation of downstream targets, thereby inhibiting the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair. This guide will explore the biochemical evidence supporting its ATP-competitive nature, its selectivity profile, and the experimental approaches used to characterize this mode of inhibition.

Quantitative Inhibition Profile of this compound

The potency and selectivity of this compound have been quantitatively assessed against DNA-PK and a panel of other kinases. The data clearly demonstrates a high affinity for DNA-PK with significantly lower activity against other related kinases, underscoring its potential as a specific molecular probe and therapeutic agent.

| Target Kinase | IC50 (nM) | Notes |

| DNA-PK | 120 | Primary target; demonstrates potent inhibition.[1][2][3][4] |

| PI3K p110β | 135 | Similar potency to DNA-PK. |

| PI3K p110γ | 880 | ~7-fold less potent than against DNA-PK. |

| PI3K p110δ | 1,000 | ~8-fold less potent than against DNA-PK. |

| PI3K p110α | 1,400 | >10-fold less potent than against DNA-PK. |

| Cdk2, Src, PKA, PKC, Chk1, CK1, ATM | >100,000 | No significant inhibition observed at high concentrations.[3] |

Mechanism of Action: ATP-Competitive Inhibition

ATP-competitive inhibitors function by binding to the highly conserved ATP-binding pocket of the kinase domain. This binding event physically precludes the binding of the natural substrate, ATP, thus preventing the transfer of a phosphate group to the kinase's substrates. For this compound, this means it directly interferes with the catalytic activity of DNA-PKcs.

The following diagram illustrates the central role of DNA-PK in the NHEJ pathway and the mechanism of inhibition by this compound.

Experimental Protocols

Determining the ATP-competitive nature of a kinase inhibitor is crucial for its characterization. This involves a series of biochemical assays designed to measure the inhibitor's effect on the enzyme's kinetics in relation to varying concentrations of ATP.

Protocol: In Vitro DNA-PK Kinase Assay for ATP-Competition Analysis

This protocol outlines a typical procedure using a luminescence-based kinase assay, such as ADP-Glo™, to determine the mode of inhibition.

1. Reagents and Materials:

-

Recombinant human DNA-PK enzyme

-

DNA-PK peptide substrate (e.g., a p53-derived peptide)

-

Linear double-stranded DNA (as a co-factor)

-

This compound stock solution (in DMSO)

-

Adenosine triphosphate (ATP) solution

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

96-well or 384-well plates

-

Luminometer

2. Experimental Procedure:

-

Step 1: Prepare Reagent Matrix: A matrix of reactions is set up in a multi-well plate. This matrix will have varying concentrations of both this compound and ATP.

-

Prepare serial dilutions of this compound in the kinase buffer. A typical concentration range would span from sub-IC50 to supra-IC50 values (e.g., 0 nM to 10 µM).

-

Prepare a range of ATP concentrations. This range should bracket the Michaelis constant (Km) for ATP of DNA-PK (e.g., 1 µM to 1 mM).

-

-

Step 2: Enzyme and Inhibitor Pre-incubation:

-

To each well, add the DNA-PK enzyme and the DNA co-factor.

-

Add the corresponding dilution of this compound (or DMSO as a vehicle control) to the wells.

-

Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

-

Step 3: Initiate Kinase Reaction:

-

Initiate the kinase reaction by adding the peptide substrate and the corresponding concentration of ATP to each well.

-

Incubate the plate at a constant temperature (e.g., 30°C) for a set time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

-

Step 4: Terminate Reaction and Detect Signal:

-

Stop the reaction by adding the ADP-Glo™ Reagent, which will deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

-

Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

3. Data Analysis:

-

The raw luminescence data is converted to the rate of reaction (e.g., pmol of ADP/min).

-

The data is then analyzed using Michaelis-Menten kinetics. For each concentration of this compound, the reaction velocity is plotted against the ATP concentration.

-

To visualize the mode of inhibition, a Lineweaver-Burk (double reciprocal) plot is generated (1/velocity vs. 1/[ATP]). For an ATP-competitive inhibitor, the lines for different inhibitor concentrations will intersect on the y-axis, indicating that the maximum velocity (Vmax) is unchanged, while the apparent Michaelis constant (Km) increases with increasing inhibitor concentration.

The following diagram outlines the workflow for determining the ATP-competitive nature of an inhibitor.

Conclusion

The available data robustly supports the classification of this compound as a potent and selective ATP-competitive inhibitor of DNA-PK. Its mechanism of action, directly targeting the ATP-binding site of the kinase, provides a clear rationale for its observed biological effects on DNA repair pathways. The methodologies and data presented in this guide offer a comprehensive resource for researchers working with this compound and for those interested in the broader field of kinase inhibitor development.

References

The Impact of Chemical Compounds on Genomic Stability: A Technical Guide

Disclaimer: Extensive searches for the compound "IC 86621" and its potential alias "Nesosteine" did not yield any specific information regarding its effects on genomic stability, DNA damage, or cell cycle regulation. The following guide provides a comprehensive overview of the principles and methodologies used to assess the impact of chemical compounds on genomic stability, using illustrative examples from existing research. This document is intended to serve as a detailed technical resource for researchers, scientists, and drug development professionals in the absence of specific data on this compound.

Introduction to Genomic Stability

Genomic stability is a fundamental characteristic of life, ensuring the faithful transmission of genetic information from one generation of cells to the next. It is maintained by a complex network of cellular processes, including high-fidelity DNA replication, accurate chromosome segregation, and a robust DNA damage response (DDR) system.[1][2] Disruption of these processes by endogenous or exogenous agents, such as chemical compounds, can lead to genomic instability, a hallmark of cancer and other genetic diseases.[1][3][4]

This guide outlines the key concepts and experimental approaches to evaluate the potential of a chemical compound to affect genomic stability, with a focus on DNA damage, cell cycle progression, and DNA repair pathways.

Assessment of DNA Damage

A primary mechanism by which chemical compounds can induce genomic instability is through the direct or indirect induction of DNA damage. Various types of DNA lesions can be formed, including single-strand breaks (SSBs), double-strand breaks (DSBs), base modifications, and DNA adducts.[5]

Key Experiments and Methodologies

A variety of assays are employed to detect and quantify different forms of DNA damage.

Table 1: Experimental Assays for DNA Damage Assessment

| Assay | Principle | Type of Damage Detected | Quantitative Data Output |